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Introduction

DABCO-bis(sulfur dioxide) (DABSO) is a stable, solid, and easy-to-handle surrogate for
gaseous sulfur dioxide (SO2).[1][2][3][4][5][6] Its use in organic synthesis has grown
significantly, particularly in transition metal-catalyzed reactions where the controlled
introduction of a sulfonyl group is desired.[2][3][7] Palladium catalysis, a cornerstone of modern
cross-coupling chemistry, has been effectively combined with DABSO to construct a variety of
sulfur-containing molecules, such as sulfones and sulfonamides, which are prevalent in
pharmaceuticals and agrochemicals.[1][7][8][9]

This document provides an overview of key palladium-catalyzed reactions utilizing DABSO,
complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to
facilitate their application in research and development.

Applications Overview

Palladium-catalyzed reactions involving DABSO offer a versatile and efficient means to
synthesize a range of sulfonyl-containing compounds. Key applications include:

» Synthesis of Diaryl, Heteroaryl, and Alkenyl Sulfones: A three-component coupling of an
organolithium species, DABSO, and an aryl, heteroaryl, or alkenyl (pseudo)halide provides a
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convergent route to a diverse library of sulfones.[1][2]

o Synthesis of N-Aminosulfonamides: The palladium-catalyzed three-component reaction of
aryl halides, DABSO, and hydrazines yields N-aminosulfonamides.[10]

o Synthesis of Sulfinates from Boronic Acids: A redox-neutral palladium(ll)-catalyzed
conversion of aryl, heteroaryl, and alkenyl boronic acids with DABSO generates sulfinate
intermediates, which can be further derivatized.[8][9]

o Domino Heck/Sulfination Reactions: This approach enables the synthesis of various hetero-
and carbocyclic scaffolds through a palladium-catalyzed domino Heck reaction followed by
SO: insertion from DABSO.[11]

¢ Synthesis of Sulfonyl Fluorides: A one-pot synthesis of sulfonyl fluorides from aryl bromides
has been developed, involving a palladium-catalyzed sulfonylation with DABSO followed by
treatment with an electrophilic fluorine source.[12]

Three-Component Synthesis of Diaryl Sulfones

This method allows for the straightforward synthesis of varied sulfones by combining an
organolithium species, DABSO, and an aryl, heteroaryl, or alkenyl (pseudo)halide.[1] The use
of an electron-poor XantPhos-type ligand has been shown to improve yields compared to using
XantPhos itself.[1][10]

Reaction Scheme
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Caption: General workflow for the three-component synthesis of sulfones.

Quantitative Data

Table 1: Scope of the Aryl Halide in the Pd-Catalyzed Preparation of Sulfones[1]
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Aryl Halide
Entry (RZX) R* Product Yield (%)

) 4-Methoxyphenyl
1 4-lodoanisole Phenyl 85
phenyl sulfone

. 3-Methoxyphenyl
2 3-Bromoanisole Phenyl 78
phenyl sulfone

4-Tolyl phenyl
3 4-lodotoluene Phenyl 82
sulfone

4-
o 4-Cyanophenyl
4 Bromobenzonitril  Phenyl 70
phenyl sulfone
e

o Phenyl(pyridin-2-
5 2-Bromopyridine Phenyl 65
yl)sulfone

Experimental Protocol: Synthesis of 4-Methoxyphenyl
phenyl sulfone[1]

Preparation of Lithium Phenylsulfinate: To a suspension of DABSO (0.75 equiv) in THF at
-40 °C, a solution of phenyllithium (1.4 equiv) is added dropwise. The reaction mixture is
stirred at this temperature for 30 minutes, resulting in a suspension of lithium phenylsulfinate.

Cross-Coupling Reaction: To the crude sulfinate suspension, add [Pdz(dba)s] (2.5 mol %), an
electron-poor XantPhos-type ligand (5 mol %), Cs2COs (1.5 equiv), and 4-iodoanisole (1
equiv).

The reaction mixture is heated to 110 °C and stirred for 12-18 hours.

Work-up and Purification: After cooling to room temperature, the reaction is quenched with
water and extracted with ethyl acetate. The combined organic layers are washed with brine,
dried over MgSOa, and concentrated under reduced pressure. The crude product is purified
by column chromatography on silica gel to afford the desired sulfone.

Synthesis of Sulfinates from Boronic Acids
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This redox-neutral, phosphine-free transformation utilizes a simple Pd(OAc)z catalyst to convert
aryl, heteroaryl, and alkenyl boronic acids into sulfinates using DABSO.[8][9] These
intermediates can then be converted into sulfones and sulfonamides in a one-pot, two-step
process.[38][9]

Reaction Scheme

Step 1: Sulfination
R-B(OH)2
- ¢ - LAOA: o 1rs0r
DABSO — Step 2: Derivatization Product
Electrophile (E*) — » R-SO:2-E
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Caption: One-pot, two-step synthesis of sulfonyl compounds from boronic acids.

Quantitative Data

Table 2: One-Pot Sulfone Synthesis from Boronic Acids[8][9]
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Boronic Acid Electrophile .
Entry Product Yield (%)
(R-B(OH)2) (E*)
Phenylboronic Benzyl phenyl
1 ) Y Benzyl bromide yipheny 92
acid sulfone
4-Tolylboronic )
2 ) Allyl bromide Allyl tolyl sulfone 85
acid
4- Ethyl 2-((4-
Ethyl yiz-((
3 Methoxyphenylb methoxyphenyl)s 78
) ] bromoacetate
oronic acid ulfonyl)acetate
2-Thienylboronic ] Benzyl thien-2-yl
4 _ Benzyl bromide 75
acid sulfone
E)-Styrylboronic Benzyl (E)-styryl
5 (E)-Styry Benzyl bromide Y E)-styry 68

acid

sulfone

Experimental Protocol: Synthesis of Benzyl phenyl
sulfone[8][9]

Sulfination Step: In a reaction vessel, dissolve phenylboronic acid (1 equiv) and DABSO (0.6
equiv) in a mixture of 1,4-dioxane and methanol (4:1). Add Pd(OAc)2 (2 mol %) to the

solution.

Heat the mixture to 80 °C and stir for 30 minutes.

Derivatization Step: Cool the reaction to room temperature and add benzyl bromide (1.2

equiv) and K2COs (2 equiv).

Heat the mixture to 80 °C and stir for 1-2 hours.

Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl

acetate. The combined organic layers are washed with brine, dried over Na=S0Oa4, and

concentrated. The crude product is purified by flash column chromatography to yield the pure

sulfone.
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Palladium-Catalyzed Domino Heck/Sulfination

This methodology provides access to a variety of sulfur-containing hetero- and carbocycles.[11]
The reaction proceeds through a sulfinate intermediate which can be trapped in situ to
generate sulfones, sulfonamides, and other sulfonyl derivatives.[11]

Reaction Scheme

Aryl lodide
(with alkene tether) Pd(OAC)z2, PPhs,
TEA, then E* Sulfonylated
Heterocycle
DABSO

Click to download full resolution via product page

Caption: Domino Heck/Sulfination for the synthesis of sulfonylated heterocycles.

Quantitative Data
Table 3: Synthesis of Sulfonylated Oxindoles[11]
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. Electrophile .
Entry Aryl lodide (E) Product Yield (%)
3-(((tert-
Butoxycarbonyl
N-Allyl-2- t-Butyl Y Y
1 ) - methyl)sulfonylm 74
iodoaniline bromoacetate i )
ethyl)indolin-2-
one
3-
Benzylsulfonyl
N-Allyl-2-iodo-4- ) ( Y 2
2 - Benzyl bromide methyl)-5- 78
methylaniline ) )
methylindolin-2-
one
N 5-Fluoro-3-
N-Allyl-2-iodo-5- ((fluorosulfonyl)m
3 N Fluorobenzenesu ) ] 65
fluoroaniline ethyl)indolin-2-

Ifonimide (NFSI)

one

Experimental Protocol: Synthesis of 3-(((tert-
Butoxycarbonyl)methyl)sulfonylmethyl)indolin-2-one[11]

Heck/Sulfination: To a solution of N-allyl-2-iodoaniline (1 equiv) in DMF, add Pd(OAc)z (5 mol
%), PPhs (10 mol %), TEA (2 equiv), and DABSO (1.5 equiv).

Heat the reaction mixture to 80 °C and stir for 16 hours.

Trapping of Sulfinate: Cool the reaction to room temperature and add tert-butyl bromoacetate

(3 equiv).

Stir the mixture at room temperature for an additional 4-6 hours.

Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl

acetate. The organic layers are combined, washed with brine, dried over MgSQOa, and

concentrated in vacuo. The residue is purified by column chromatography to afford the

product.
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Mechanistic Considerations: A Generalized Catalytic
Cycle

The palladium-catalyzed reactions with DABSO generally proceed through a catalytic cycle
involving oxidative addition, SOz insertion, and reductive elimination or further functionalization.
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W
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Caption: Generalized catalytic cycle for palladium-catalyzed sulfonylation with DABSO.

The cycle typically begins with the oxidative addition of an organic halide (R-X) to a Pd(0)
complex. This is followed by the insertion of sulfur dioxide, sourced from DABSO, into the
palladium-carbon bond. The resulting sulfonyl-palladium intermediate can then undergo various
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transformations, such as reductive elimination with another coupling partner (R') to form the
final sulfone product and regenerate the Pd(0) catalyst. Alternatively, it can lead to the
formation of a sulfinate salt, which can be trapped by an electrophile.

Disclaimer: The provided protocols are intended as a guide and may require optimization for
specific substrates and scales. Appropriate safety precautions should always be taken when
performing chemical reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur
Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]

o 2. researchgate.net [researchgate.net]
3. tcichemicals.com [tcichemicals.com]
» 4. afinitica.com [afinitica.com]
e 5. pubs.acs.org [pubs.acs.org]

e 6. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic &
Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

e 7. ora.ox.ac.uk [ora.ox.ac.uk]
e 8. ora.ox.ac.uk [ora.ox.ac.uk]

o 9. Palladium(ll)-Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox-
Neutral, Phosphine-Free Transformation - PMC [pmc.ncbi.nlm.nih.gov]

e 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
e 11. pubs.acs.org [pubs.acs.org]

e 12. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: Palladium-Catalyzed
Reactions with DABCO-Bis(sulfur dioxide)]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b603139?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4138993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4138993/
https://www.researchgate.net/figure/Scheme2-A-convergent-three-component-sulfone-synthesis-exploiting-DABSO-an_fig1_257649249
https://www.tcichemicals.com/assets/cms-pdfs/176drE.pdf
http://www.afinitica.com/arnews/sites/default/files/techdocs/DABSO.pdf
https://pubs.acs.org/doi/abs/10.1021/ol201957n
https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob02199k
https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob02199k
https://ora.ox.ac.uk/objects/uuid:6dae3cd8-7e50-41c3-93cd-8ade13a0735c/files/m1f1a7f3eb9f4db92860088c86cbbe1c1
https://ora.ox.ac.uk/objects/uuid:9acacb7e-de7d-40de-95be-c76e7de482b1/files/ma67f817885a495ad9f1d4895f1c18a48
https://pmc.ncbi.nlm.nih.gov/articles/PMC4832823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4832823/
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1719864?device=desktop&innerWidth=412&offsetWidth=412
https://pubs.acs.org/doi/pdf/10.1021/acs.orglett.1c00716
https://pubmed.ncbi.nlm.nih.gov/28451264/
https://pubmed.ncbi.nlm.nih.gov/28451264/
https://www.benchchem.com/product/b603139#palladium-catalyzed-reactions-with-dabco-bis-sulfur-dioxide
https://www.benchchem.com/product/b603139#palladium-catalyzed-reactions-with-dabco-bis-sulfur-dioxide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b603139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b603139#palladium-catalyzed-reactions-with-dabco-
bis-sulfur-dioxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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